molecular formula C10H14N2O2S B14391160 N,N'-(Thiene-3,4-diyl)dipropanamide CAS No. 90069-82-2

N,N'-(Thiene-3,4-diyl)dipropanamide

Cat. No.: B14391160
CAS No.: 90069-82-2
M. Wt: 226.30 g/mol
InChI Key: FUDVQOIKKSPKBP-UHFFFAOYSA-N
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Description

N,N'-(Thiene-3,4-diyl)dipropanamide is a synthetic organic compound featuring a thiophene (Thiene) ring substituted at the 3,4-positions with propanamide groups. Its molecular formula is C₁₀H₁₄N₂O₂S, with a molecular weight of 226.3 g/mol. The thiophene core introduces sulfur-based electronic effects, while the propanamide substituents contribute hydrogen-bonding capability and polarity.

Properties

CAS No.

90069-82-2

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-[4-(propanoylamino)thiophen-3-yl]propanamide

InChI

InChI=1S/C10H14N2O2S/c1-3-9(13)11-7-5-15-6-8(7)12-10(14)4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

FUDVQOIKKSPKBP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CSC=C1NC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Thiene-3,4-diyl)dipropanamide typically involves the reaction of thiene derivatives with propanamide precursors under controlled conditions. One common method involves the use of thieno[2,3-b]thiophene derivatives, which are reacted with propanamide in the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N,N’-(Thiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Thiene-3,4-diyl)dipropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiene derivatives .

Scientific Research Applications

N,N’-(Thiene-3,4-diyl)dipropanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-(Thiene-3,4-diyl)dipropanamide involves its interaction with molecular targets through its functional groups. The thiene ring and propanamide groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol Functional Groups: Acetamide (-NHCOCH₃) Core Structure: 1,4-Phenylene Applications: Laboratory research (non-drug/household) .

Comparison :

  • Amide Chain Length : The target compound features propanamide groups (-NHCOCH₂CH₂CH₃), offering longer alkyl chains than the acetamide (-NHCOCH₃) groups in N,N'-Diacetyl-1,4-phenylenediamine. This increases hydrophobicity and may enhance membrane permeability in biological systems.
  • Aromatic vs. Thiophene’s sulfur atom can influence π-π stacking and reactivity in materials science.

Comparison with Chlorinated Aromatic Amides

3-Chloro-N-phenyl-phthalimide (CAS N/A)

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Functional Groups: Phthalimide, chloro (-Cl), phenyl Applications: Monomer for polyimide synthesis .

Comparison :

  • Core Structure : Phthalimide (isoindole-1,3-dione) vs. Thiophene. Phthalimide’s rigid, fused-ring system contrasts with thiophene’s planar heterocycle, affecting thermal stability and polymer backbone flexibility.
  • Substituent Effects : The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, aiding polymerization. In contrast, the propanamide groups in the target compound may promote intermolecular hydrogen bonding, useful in supramolecular chemistry.

Propanil (N-(3,4-dichlorophenyl)propanamide, CAS N/A)

Molecular Formula: C₉H₉Cl₂NO Molecular Weight: 230.08 g/mol Functional Groups: Propanamide Applications: Herbicide (pesticide) .

Comparison :

  • Aromatic Substitution : Propanil’s dichlorophenyl group is electron-withdrawing, enhancing herbicide activity. The thiophene in the target compound may confer redox activity or metal-binding capacity due to sulfur.
  • Bioactivity: Propanil’s propanamide group disrupts plant lipid synthesis.

Comparison with Diamine Derivatives

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS 637-01-4)

Molecular Formula : C₁₀H₁₆N₂·2HCl
Molecular Weight : 237.17 g/mol
Functional Groups : Tetramethylated diamine
Applications : Redox indicator in biochemical assays .

Comparison :

  • Functional Groups : The dihydrochloride salt form enhances water solubility, unlike the neutral propanamide groups in the target compound.
  • Electronic Properties: The methylated diamine acts as an electron donor, whereas the thiophene-propanamide structure may exhibit mixed donor-acceptor behavior.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications References
N,N'-(Thiene-3,4-diyl)dipropanamide C₁₀H₁₄N₂O₂S 226.3 Thiophene Propanamide Research chemical -
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 1,4-Phenylene Acetamide Laboratory research
Propanil C₉H₉Cl₂NO 230.08 3,4-Dichlorophenyl Propanamide Pesticide
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide Chloro, Phenyl Polymer synthesis

Table 2: Electronic and Physical Properties

Compound Aromatic System Electron Effects Solubility Trends
This compound Thiophene Sulfur-induced π-electron richness Moderate (polar aprotic solvents)
N,N'-Diacetyl-1,4-phenylenediamine Benzene Electron-withdrawing acetamide Low (organic solvents)
Propanil Dichlorophenyl Strong electron-withdrawing (-Cl) Low (lipophilic)
3-Chloro-N-phenyl-phthalimide Phthalimide Electron-deficient (imide, -Cl) Low (DMF, DMSO)

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